(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(4-methoxycarbonylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-13-7(10)5-2-3-9-4-6(5)8(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUFTTGMXYTBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694480 | |
| Record name | [4-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-44-9 | |
| Record name | [4-(Methoxycarbonyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure and Optimization
In an anhydrous tetrahydrofuran (THF) solution under argon, 3-bromo-4-(methoxycarbonyl)pyridine is treated with n-butyllithium (-78°C, 1 hour), followed by trimethyl borate addition. After warming to room temperature, hydrolysis with dilute HCl affords the boronic acid. Key parameters include:
-
Temperature Control : Maintaining -78°C prevents side reactions such as Li-B exchange.
-
Solvent Purity : Anhydrous THF is critical to avoid proto-deboronation.
This method achieves 65–70% yields but requires stringent inert conditions, limiting industrial scalability.
Continuous Flow Synthesis: Industrial Applications
Recent advances in continuous flow technology have enabled large-scale production with enhanced safety and efficiency. A patented protocol involves:
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Continuous Borylation : A mixture of 3-bromo-4-(methoxycarbonyl)pyridine, B₂pin₂, and Pd/XPhos catalyst is pumped through a heated reactor (100°C, 10 min residence time).
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In-Line Hydrolysis : The outflow is combined with aqueous H₂SO₄ in a static mixer, yielding the boronic acid after phase separation.
This method achieves 90% conversion with 15% reduced catalyst loading compared to batch processes.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.
Oxidation: Alcohols or phenols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the organic group to the palladium catalyst in Suzuki-Miyaura coupling reactions. This process involves oxidative addition, transmetalation, and reductive elimination steps . The methoxycarbonyl group can also participate in various nucleophilic substitution reactions, providing versatility in synthetic applications .
Comparison with Similar Compounds
Positional Isomers: Substituent Placement Effects
- (6-(Methoxycarbonyl)pyridin-3-yl)boronic Acid This positional isomer features the methoxycarbonyl group at position 6 instead of 4. In a Suzuki reaction with a bromoquinoline derivative, it achieved successful coupling under microwave conditions (110°C, 4 h) to yield a quinoline-picolinic acid hybrid, though exact yields were unspecified . The altered substituent position may influence steric and electronic interactions during coupling, though direct comparative data are unavailable.
Pyridin-3-yl Boronic Acid
The parent compound lacks substituents beyond the boronic acid group at position 3. It is widely used in couplings (e.g., with iodopyrimidines or halopyridazines) due to its high reactivity, though it may suffer from protodeboronation under harsh conditions . The absence of the methoxycarbonyl group likely enhances reactivity but reduces stability compared to the target compound.
Substituent-Type Variations
- (4-(4-Fluorophenyl)pyridin-3-yl)boronic Acid Substituting the methoxycarbonyl group with a 4-fluorophenyl moiety resulted in moderate yields (32.6%) in synthesizing thieno[3,2-c]pyrazol-3-amine derivatives . The electron-withdrawing fluorine atom and aromatic system may reduce boronic acid reactivity compared to the target compound.
(6-(Trifluoromethyl)pyridin-3-yl)boronic Acid
This analogue, bearing a trifluoromethyl group at position 6, was used to synthesize trifluoromethylated pyrimidines with high efficiency (LCMS: m/z 366 [M+H]⁺) . The strong electron-withdrawing -CF₃ group likely enhances stability and alters regioselectivity in couplings.(3-Chloro-2-methoxypyridin-4-yl)boronic Acid
A chloro-methoxy-substituted variant demonstrated lower similarity (0.72) to the target compound, highlighting how halogen and alkoxy groups affect electronic properties and coupling efficiency .
Heterocyclic Analogues
Physicochemical and Reactivity Comparisons
Electronic and Steric Effects
Electron-Withdrawing Groups (EWGs):
The methoxycarbonyl group in the target compound deactivates the pyridine ring, reducing electron density at the boron center. This may lower reactivity in Suzuki couplings but enhance stability against protodeboronation compared to unsubstituted pyridin-3-yl boronic acid .- For example, (4-(4-(trifluoromethyl)phenyl)pyridin-3-yl)boronic acid yielded only 21.1% in thieno-pyrazol synthesis, likely due to steric clashes .
Solubility and Stability
- The polar methoxycarbonyl group improves aqueous solubility, facilitating reactions in mixed solvents (e.g., dioxane/water) . In contrast, hydrophobic substituents (e.g., naphthalen-2-yl) reduce solubility, complicating purification .
- Boronic acids with EWGs (e.g., -CO₂Me, -CF₃) exhibit greater stability under basic conditions, critical for reactions requiring prolonged heating .
Biological Activity
(4-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a member of the boronic acid family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its role in various biochemical pathways and its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Boronic acids, including this compound, primarily exert their biological effects through reversible covalent bonding with target biomolecules such as enzymes and receptors. This interaction often leads to modulation of enzymatic activity and subsequent alterations in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by binding to their active sites.
- Suzuki-Miyaura Coupling : This compound is utilized in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds that are critical in drug synthesis .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Anticancer Activity : Research indicates that boronic acids can act as inhibitors of protein kinases involved in cancer progression, such as CLK and ROCK kinases. These interactions suggest potential applications in cancer therapeutics .
- Neuroprotective Effects : Some studies have identified boronic acid derivatives as neuroprotective agents, capable of protecting neurons from stress-induced damage .
Case Study 1: Anticancer Properties
A study demonstrated that novel boronic acid derivatives exhibited potent anticancer activity against renal cancer and leukemia cell lines. The compounds were designed using a "magic methylation" strategy to enhance selectivity towards specific kinases involved in cancer cell proliferation .
Case Study 2: Neuroprotection
In a screening platform for neuroprotective agents, compounds targeting the MAP4K family were identified as effective in protecting motor neurons from degeneration caused by endoplasmic reticulum stress. The findings suggest that modifications to boronic acid structures could yield compounds with enhanced neuroprotective properties .
Data Table: Biological Activities of Boronic Acid Derivatives
Q & A
Q. What are the established synthetic routes for preparing (4-(Methoxycarbonyl)pyridin-3-yl)boronic acid?
The compound is typically synthesized via Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated precursor. For example, analogous procedures involve coupling iodinated pyrimidines or pyridines with boronic acids under palladium catalysis . Key steps include:
- Use of Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF.
- Protection of the boronic acid group during synthesis to prevent undesired side reactions.
- Deprotection under mild acidic or basic conditions to yield the final product. Reaction optimization often requires control of temperature, stoichiometry, and inert atmospheres to maximize yield .
Q. How is the crystal structure of this compound characterized?
X-ray diffraction (XRD) is the primary method for structural elucidation. The compound’s crystal packing involves:
- Inversion dimers formed via O–H∙∙∙O hydrogen bonds between boronic acid groups (bond length: ~2.7 Å) .
- Layered sheets stabilized by C–H∙∙∙O interactions involving the methoxycarbonyl group.
- Offset π-π stacking (interplanar distance: ~3.3 Å) contributing to 3D stability . Software like SHELX is used for refinement, leveraging constraints for bond distances and angles derived from similar boronic acid structures .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxycarbonyl group influence cross-coupling reactivity?
The methoxycarbonyl group exerts both electronic and steric effects:
- Electronic : The electron-withdrawing nature activates the pyridine ring for electrophilic substitution but may reduce nucleophilic boronic acid reactivity in Suzuki couplings.
- Steric : The substituent’s position on the pyridine ring can hinder access to the boron center, necessitating optimized ligands (e.g., bulky phosphines) to enhance catalytic efficiency . Computational studies (e.g., DFT) predict partial charge distribution, guiding the design of coupling partners .
Q. What methodological challenges arise in characterizing hydrogen-bonding networks, and how are they resolved?
Challenges include:
- Ambiguity in H-atom positioning : Neutron diffraction or low-temperature XRD (≤100 K) improves resolution .
- Polymorphism : Solvent screening during crystallization (e.g., using DMSO/water mixtures) ensures reproducible packing motifs.
- Dynamic disorder : Refinement with SHELXL applies restraints to bond distances and angles, validated against similar structures (e.g., 4-carboxyphenylboronic acid) .
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be reconciled for this compound?
Discrepancies often arise from:
- Solution vs. solid-state conformation : Solution NMR may show dynamic averaging, while XRD reveals static configurations. For example, the methoxycarbonyl group’s rotational barrier (~7.7° out-of-plane tilt in XRD) might not be observable in NMR .
- Tautomerism : Boronic acid equilibrium between trigonal and tetrahedral forms in solution can broaden NMR peaks. Using D₂O exchange or variable-temperature NMR clarifies these effects .
Methodological Tables
Table 1. Key Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| O–H∙∙∙O Hydrogen Bond | 2.72 Å (dimer) |
| C–H∙∙∙O Interaction | 2.89 Å |
| π-π Stacking Distance | 3.34 Å |
| Dihedral Angle (COO–Ring) | 7.7° |
Table 2. Common Catalytic Conditions for Suzuki-Miyaura Coupling
| Component | Example |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ or CsF |
| Solvent | DMF/THF (1:1) |
| Temperature | 80–100°C |
| Yield Optimization | Ligand screening (e.g., XPhos) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
